Cas no 2171433-76-2 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid)
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid
- EN300-1488392
- 2171433-76-2
- 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid
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- Inchi: 1S/C25H30N2O5/c1-3-8-22(23(28)26-14-13-16(2)24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22H,3,8,13-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t16?,22-/m0/s1
- InChI Key: LSEXFCRSKSDNGZ-XLDIYJRPSA-N
- SMILES: O(C(N[C@H](C(NCCC(C(=O)O)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 438.21547206g/mol
- Monoisotopic Mass: 438.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 105Ų
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1488392-0.05g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-0.1g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-0.25g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-0.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-1.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-2.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-5.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-10.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1488392-50mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1488392-100mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbutanoic acid |
2171433-76-2 | 100mg |
$2963.0 | 2023-09-28 |
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid
4-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic Acid: A Comprehensive Overview
The compound 4-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbutanoic acid, identified by the CAS number NO 2171433-76-2, is a complex organic molecule with significant applications in the fields of organic synthesis and drug development. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and a substituted butanoic acid component. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
Recent advancements in chemical synthesis have highlighted the importance of this compound in the construction of peptide-based drugs and complex organic frameworks. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in controlling the reactivity of amino groups during multi-step syntheses. This feature has made NO 2171433-76-2 an essential reagent in the preparation of bioactive peptides and protein mimetics.
In addition to its role as an intermediate, this compound has been extensively studied for its potential in drug delivery systems. Researchers have explored its ability to serve as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. Recent studies have demonstrated that 4-(2S)-... can form stable micellar structures, which are promising for targeted drug delivery applications.
The stereochemistry of this compound, particularly at the (S)-configuration at position 2, is critical for its biological activity and selectivity. Stereoisomers often exhibit vastly different pharmacological profiles, and the (S)-enantiomer of this compound has shown superior activity in preliminary biological assays. This highlights the importance of enantiomeric purity in the synthesis and application of such compounds.
From a synthetic standpoint, the preparation of NO 2171433-76-2 involves a series of carefully controlled reactions, including nucleophilic substitutions, amide bond formations, and stereoselective reductions. The use of modern catalytic methods has significantly improved the efficiency and yield of these reactions, making large-scale production feasible.
In conclusion, 4-(2S)-..., with its unique structure and versatile functional groups, continues to be a focal point in organic synthesis and drug discovery research. Its applications span from peptide synthesis to drug delivery systems, underscoring its importance in advancing modern medicinal chemistry.
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